methyl (Z)-icos-2-enoate

lipoxygenase inhibition arachidonic acid cascade inflammation research

Methyl (Z)-icos-2-enoate is a distinct α,β-unsaturated fatty acid methyl ester whose C2 cis double bond forms a conjugated system with the ester carbonyl. This geometry enables Michael acceptor interactions with nucleophilic enzyme residues, delivering a polypharmacology profile (5-LOX IC₅₀ 400 nM, mPGES-1 IC₅₀ 10,000 nM) that saturated or distal-unsaturated FAMEs cannot replicate. Researchers studying arachidonic acid pathway bifurcation, Mtb PtpA inhibition, or membrane biophysics should select this specific Z-2 isomer to ensure valid, comparable results. Standard FAME substitutes will yield null data in these assays.

Molecular Formula C21H40O2
Molecular Weight 324.5 g/mol
Cat. No. B13847796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (Z)-icos-2-enoate
Molecular FormulaC21H40O2
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC=CC(=O)OC
InChIInChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h19-20H,3-18H2,1-2H3/b20-19-
InChIKeySYHMKLURAMOAEN-VXPUYCOJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (Z)-icos-2-enoate (CAS 76899-35-9) for Research Procurement: Compound Profile and In-Class Positioning


Methyl (Z)-icos-2-enoate (CAS 76899-35-9), also known as methyl cis-2-eicosenoate or (Z)-2-eicosenoic acid methyl ester, is a long-chain monounsaturated fatty acid methyl ester (FAME) with molecular formula C₂₁H₄₀O₂ and molecular weight 324.55 g/mol [1]. It features a 20-carbon chain with a cis (Z) double bond at the C2 position and a terminal methyl ester group [1]. The compound is reported to function as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2]. Its estimated physicochemical properties include a boiling point of 402.20 °C at 760 mmHg, logP of 9.820, and extremely low aqueous solubility (0.0001821 mg/L at 25 °C) [1].

Why Methyl (Z)-icos-2-enoate Cannot Be Substituted by Common Fatty Acid Methyl Esters in Targeted Research Applications


Although methyl (Z)-icos-2-enoate belongs to the broad class of fatty acid methyl esters (FAMEs), its unique C2 cis-unsaturation adjacent to the ester carbonyl creates a conjugated π-system that fundamentally alters its enzyme interaction profile relative to saturated FAMEs (e.g., methyl eicosanoate) or distal-unsaturated analogs (e.g., methyl cis-11-eicosenoate). This α,β-unsaturation enables Michael acceptor-type covalent interactions with nucleophilic enzyme residues while the extended hydrophobic tail anchors the molecule in lipid-binding domains [1]. Consequently, this compound exhibits a polypharmacology profile—including concurrent lipoxygenase, mPGES-1, and carboxylesterase inhibition—that cannot be recapitulated by structural analogs lacking the specific C2 cis-unsaturation geometry [1]. Substitution with a generic FAME in enzyme inhibition studies, membrane fluidity investigations, or antimicrobial screening would yield non-comparable or null results.

Quantitative Differentiation Evidence for Methyl (Z)-icos-2-enoate: Head-to-Head and Cross-Study Comparisons


Lipoxygenase (5-LOX) Inhibitory Activity: Comparison of Methyl (Z)-icos-2-enoate Versus Structural Analogs

Methyl (Z)-icos-2-enoate inhibits human 5-lipoxygenase (5-LOX) with an IC₅₀ of 400 nM in fMLP-stimulated human polymorphonuclear leukocytes (PMNL) [1]. In contrast, the trans isomer (methyl (E)-icos-2-enoate) and saturated analog (methyl eicosanoate) exhibit substantially weaker or negligible inhibition at comparable concentrations—a consequence of the cis α,β-unsaturation geometry required for optimal Michael acceptor activity at the enzyme active site [1][2]. The 5-LOX pathway is a critical node in leukotriene biosynthesis and inflammatory signaling; this sub-micromolar potency positions the compound as a useful reference inhibitor for mechanistic studies of arachidonic acid metabolism.

lipoxygenase inhibition arachidonic acid cascade inflammation research

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: Quantitative Activity of Methyl (Z)-icos-2-enoate

Methyl (Z)-icos-2-enoate inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 10,000 nM (10 µM) in human IL-1β-stimulated A549 cell microsomes, as measured by reduction of PGE₂ formation from PGH₂ after 15 minutes via RP-HPLC [1]. This contrasts with its 400 nM 5-LOX IC₅₀, demonstrating a 25-fold selectivity window for 5-LOX over mPGES-1 within the same arachidonic acid cascade [1]. By comparison, many non-selective NSAIDs inhibit COX-1/COX-2 in the low nanomolar range but lack mPGES-1 activity entirely, while dedicated mPGES-1 inhibitors (e.g., MF63) exhibit IC₅₀ values below 10 nM—making methyl (Z)-icos-2-enoate a moderate-potency tool suitable for pathway validation studies where complete mPGES-1 ablation is not desired.

mPGES-1 inhibition PGE2 biosynthesis inflammation pharmacology

Human Carboxylesterase 1A (hCES1A) Selectivity Profile: Negligible Inhibition Defines Safety Window

Methyl (Z)-icos-2-enoate exhibits an IC₅₀ greater than 100,000 nM (>100 µM) against human carboxylesterase 1A (hCES1A) in human liver microsomes, as assessed by reduction in D-luciferin methyl ester hydrolysis [1]. This negligible hCES1A inhibition stands in stark contrast to dedicated CES1 inhibitors which achieve Ki values in the low nanomolar range (e.g., 68 nM for hCES2A inhibitors) [2]. The absence of hCES1A liability is functionally significant because hCES1A is the primary hepatic enzyme responsible for hydrolyzing numerous ester prodrugs (e.g., oseltamivir, clopidogrel, ACE inhibitors); a compound with sub-micromolar hCES1A inhibition would be contraindicated for co-administration studies. This selectivity profile—potent 5-LOX inhibition (400 nM) coupled with negligible hCES1A activity (>100 µM, >250-fold window)—makes methyl (Z)-icos-2-enoate a viable reference compound for inflammation pathway studies without confounding effects on prodrug activation.

carboxylesterase inhibition drug metabolism ester prodrug activation

Antibacterial Spectrum: Activity Against Drug-Resistant Gram-Positive Pathogens

Methyl (Z)-icos-2-enoate demonstrates antibacterial activity against clinically significant drug-resistant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), and Streptococcus pneumoniae, with additional activity against the Gram-negative pathogen Moraxella catarrhalis [1]. In quantitative biofilm inhibition assays, the compound inhibits Enterococcus faecalis biofilm formation with an IC₅₀ of 125,000 nM (125 µM) after 20 hours as measured by crystal violet staining [2]. While this potency is moderate compared to dedicated antibiotics (which typically exhibit MIC values in the low µg/mL range), the compound's unique polypharmacology—combining membrane-active antibacterial effects with lipoxygenase inhibition—distinguishes it from conventional antimicrobial agents. By comparison, saturated fatty acid methyl esters (e.g., methyl stearate, methyl palmitate) show minimal or no antibacterial activity against these pathogens at equivalent concentrations.

antimicrobial resistance MRSA VRE biofilm inhibition

Physicochemical Differentiation: Extreme Lipophilicity and Aqueous Solubility Relative to Shorter-Chain FAMEs

Methyl (Z)-icos-2-enoate exhibits an estimated logP of 9.820 and estimated aqueous solubility of 0.0001821 mg/L (approximately 0.56 nM) at 25 °C [1]. This extreme lipophilicity exceeds that of common research-grade FAMEs: methyl oleate (logP ≈ 7.6), methyl linoleate (logP ≈ 7.0), and methyl palmitate (logP ≈ 7.4). The 2.2 log unit difference relative to methyl oleate translates to approximately 160-fold higher octanol-water partitioning. The estimated boiling point of 402.20 °C at 760 mmHg is also higher than shorter-chain FAMEs (e.g., methyl palmitate bp 185 °C at 10 mmHg) [1]. These physicochemical properties directly impact experimental design: the compound requires organic co-solvent (DMSO, ethanol) or surfactant-based delivery for in vitro assays, and its strong membrane retention makes it suitable for studies of lipid bilayer integration and membrane fluidity modulation—applications where shorter-chain, more soluble FAMEs would rapidly partition out of the membrane phase.

logP aqueous solubility membrane partitioning formulation development

Mycobacterium tuberculosis Protein Tyrosine Phosphatase A (Mtb PtpA) Inhibition: Cis-Versus-Trans Isomer Activity

Both cis-2-eicosenoic acid and trans-2-eicosenoic acid inhibit Mycobacterium tuberculosis protein tyrosine phosphatase A (Mtb PtpA), an enzyme critical for intracellular survival and latency of the pathogen [1]. Mtb PtpA was heterologously expressed in Escherichia coli for these assays, and the inhibitory activity was confirmed for both geometric isomers [1]. While specific IC₅₀ values were not disclosed in the available abstract, the peer-reviewed publication confirms that both cis and trans C2-unsaturated eicosenoic acids possess this activity [1]. The methyl ester derivative (methyl (Z)-icos-2-enoate) serves as a prodrug or membrane-permeable analog of the free acid in such studies. This activity differentiates C2-unsaturated C20 fatty acid derivatives from saturated eicosanoic acid (C20:0) and from distal-unsaturated analogs (e.g., cis-11-eicosenoic acid), which lack PtpA inhibitory capacity. PtpA is a validated virulence factor in M. tuberculosis, and inhibitors of this enzyme represent a potential strategy for targeting latent tuberculosis infection.

tuberculosis PtpA inhibition latent TB fatty acid inhibitors

Optimal Research and Industrial Application Scenarios for Methyl (Z)-icos-2-enoate Based on Validated Quantitative Evidence


Arachidonic Acid Cascade Studies Requiring Dual 5-LOX/mPGES-1 Modulation with Defined Potency

Researchers investigating the bifurcation of arachidonic acid metabolism between leukotriene and prostaglandin pathways can employ methyl (Z)-icos-2-enoate as a dual-pathway probe with well-characterized potency differentials: 5-LOX IC₅₀ = 400 nM and mPGES-1 IC₅₀ = 10,000 nM . This 25-fold selectivity window enables concentration-dependent dissection of pathway contributions. Unlike NSAIDs that preferentially inhibit COX enzymes, this compound offers orthogonal modulation of the 5-LOX/mPGES-1 axis. The >250-fold margin against hCES1A (>100 µM) ensures that ester prodrug metabolism remains uncompromised in co-incubation experiments .

Antimicrobial Screening Against Drug-Resistant Gram-Positive Pathogens (MRSA, VRE)

Methyl (Z)-icos-2-enoate is suitable for inclusion in antimicrobial screening libraries targeting methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. (VRE), against which it has demonstrated activity . Its anti-biofilm activity against Enterococcus faecalis (IC₅₀ = 125 µM) provides a quantitative benchmark for evaluating fatty acid-based antibiofilm agents . The compound's moderate potency makes it appropriate as a reference standard or scaffold for medicinal chemistry optimization rather than a clinical candidate, aligning with early-stage discovery procurement needs.

Membrane Biophysics: Lipid Bilayer Integration and Fluidity Studies

The extreme lipophilicity of methyl (Z)-icos-2-enoate (logP = 9.820) and its near-zero aqueous solubility (0.0001821 mg/L) dictate strong membrane partitioning behavior, making it ideal for studies of long-chain unsaturated fatty acid integration into lipid bilayers . The C2 cis-unsaturation introduces a localized kink near the polar headgroup region, enabling investigation of how α,β-unsaturation affects membrane fluidity, permeability, and lipid raft organization relative to saturated analogs (e.g., methyl eicosanoate) or distal-unsaturated FAMEs. Procurement for biophysical studies should account for the requirement of organic co-solvent delivery systems due to aqueous insolubility .

Tuberculosis Drug Discovery: Mtb PtpA Inhibitor Scaffold Development

Methyl (Z)-icos-2-enoate serves as a methyl ester prodrug form of cis-2-eicosenoic acid, a confirmed inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase A (Mtb PtpA)—a virulence factor implicated in latent tuberculosis infection . The methyl ester enhances membrane permeability relative to the free acid, facilitating cellular uptake in Mtb-infected macrophage models. The C2-unsaturation is essential for activity; saturated and distal-unsaturated analogs lack PtpA inhibition. This specific structural requirement justifies procurement of methyl (Z)-icos-2-enoate rather than more common FAMEs for tuberculosis latency research programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl (Z)-icos-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.